Cas no 21440-96-0 (4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one)

4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one structure
21440-96-0 structure
Product Name:4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
CAS No:21440-96-0
MF:C10H11NO2
MW:177.199842691422
CID:1408382
PubChem ID:30629
Update Time:2025-04-20

4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
    • 4,4-dimethyl-1H-3,1-benzoxazin-2-one
    • 4,4-dimethyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one
    • 1,2-Dihydro-4,4-dimethyl-4H-3,1-benzoxazin-2-one
    • SCHEMBL631642
    • 4H-3,1-BENZOXAZIN-2-ONE, 1,2-DIHYDRO-4,4-DIMETHYL-
    • BS-25007
    • 21440-96-0
    • 4,4-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
    • 4,4-Dimethyl-1H-3,1-benzooxazine-2(4H)-one
    • 4,4-dimethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
    • 4,4-dimethyl-2,4-dihydro-1H-3,1-benzoxazin-2-one
    • MFCD01664027
    • 4,4-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
    • BRN 0640981
    • DXRDETPOBPURRD-UHFFFAOYSA-N
    • DTXSID00175707
    • Inchi: 1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12)
    • InChI Key: DXRDETPOBPURRD-UHFFFAOYSA-N
    • SMILES: O1C(NC2C=CC=CC=2C1(C)C)=O

Computed Properties

  • Exact Mass: 177.07903
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one Pricemore >>

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